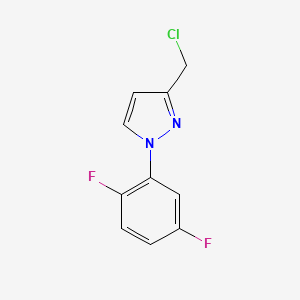
3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole typically involves the reaction of 2,5-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a chloromethylating agent, such as chloromethyl methyl ether, under acidic conditions to yield the desired pyrazole compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted pyrazoles with various functional groups.
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Pyrazoline derivatives.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloromethyl and difluorophenyl groups can enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-1-phenyl-1H-pyrazole: Lacks the difluorophenyl group, which may result in different chemical and biological properties.
3-(Bromomethyl)-1-(2,5-difluorophenyl)-1H-pyrazole: Contains a bromomethyl group instead of a chloromethyl group, potentially altering its reactivity and applications.
1-(2,5-Difluorophenyl)-3-methyl-1H-pyrazole: Substituted with a methyl group instead of a chloromethyl group, affecting its chemical behavior.
Uniqueness
The unique combination of the chloromethyl and difluorophenyl groups in 3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H7ClF2N2 |
|---|---|
Peso molecular |
228.62 g/mol |
Nombre IUPAC |
3-(chloromethyl)-1-(2,5-difluorophenyl)pyrazole |
InChI |
InChI=1S/C10H7ClF2N2/c11-6-8-3-4-15(14-8)10-5-7(12)1-2-9(10)13/h1-5H,6H2 |
Clave InChI |
LAPVFBKFVJQQRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)N2C=CC(=N2)CCl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


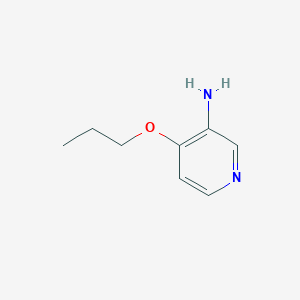
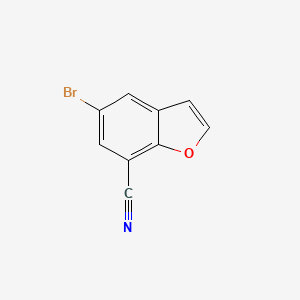
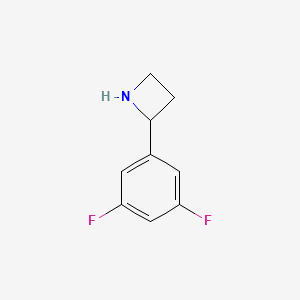

![4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13318377.png)
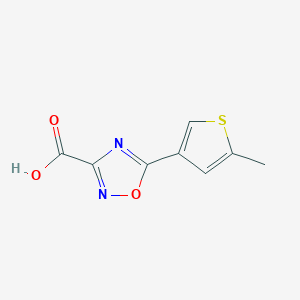


![1-Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrobromide](/img/structure/B13318414.png)
![4-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13318421.png)
![3-[(2-Ethylcyclohexyl)oxy]azetidine](/img/structure/B13318428.png)

![(R)-6-Fluoro-3H-spiro[benzofuran-2,4'-piperidin]-3-amine](/img/structure/B13318440.png)

